molecular formula C41H66O13 B568928 Ziyuglycoside I CAS No. 35286-58-9

Ziyuglycoside I

Cat. No. B568928
CAS RN: 35286-58-9
M. Wt: 766.966
InChI Key: WCHBFWOEFOZHMK-MLHVESHNSA-N
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Description

Ziyuglycoside I is a triterpenoid saponin found in Sanguisorba officinalis. It has diverse biological activities, including the ability to increase the synthesis of type I collagen in CCD-1064Sk human fibroblast cells in a concentration-dependent manner . It also inhibits the proliferation of MDA-MB-231 breast cancer cells . Ziyuglycoside I has been found to have anti-wrinkle activity and has been used as a cosmeceutical ingredient .


Synthesis Analysis

Ziyuglycoside I is isolated from the Sanguisorba officinalis root extract. The extraction process involves solvent fractionation, column chromatography, and recrystallization . The final extracts are analyzed using liquid chromatography with tandem mass spectrometry .


Molecular Structure Analysis

Ziyuglycoside I has a molecular formula of C41H66O13, an average mass of 766.955 Da, and a monoisotopic mass of 766.450317 Da .


Chemical Reactions Analysis

Ziyuglycoside I has been found to increase the expression of type I collagen in a dose-dependent manner . It also has free radical scavenging activity and elastase inhibitory activity .


Physical And Chemical Properties Analysis

Ziyuglycoside I is a solid substance . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Anti-Cancer Effects : Ziyuglycoside I has shown significant anti-cancer activity. In breast cancer cell lines, it induces cell cycle arrest and apoptosis through the ROS/JNK pathway (Zhu et al., 2014). Similarly, it inhibits the growth of human breast carcinoma cells via cell cycle arrest and apoptosis, involving mitochondrial pathways (Zhu et al., 2013). Another study reports its apoptotic effect on human retinoblastoma cells through p53 activation (Zhu et al., 2018).

  • Pharmacokinetics and Metabolism : The pharmacokinetic characteristics of Ziyuglycoside I and its metabolite Ziyuglycoside II in rats have been defined, providing insights into its distribution and excretion (Li et al., 2018). A comprehensive study of its metabolites in rat liver, intestinal flora, excretion specimen, and tissues further elucidates the drug's metabolic pathways (Wang et al., 2016).

  • Therapeutic Applications in Myelosuppression : Ziyuglycoside I has been incorporated into TPGS-modified long-circulating liposomes to enhance therapy for myelosuppression, showing promise in protecting hematopoietic stem cells and increasing leukocytes (Song et al., 2021).

  • Other Therapeutic Uses : Ziyuglycoside I has been evaluated for potential anti-photoaging effects in skincare, showing promise in protecting against UVB-induced damage (Yun et al., 2019). Additionally, its role in regulating the Th17/Treg balance suggests potential therapeutic effects in autoimmune conditions like collagen-induced arthritis (Wang et al., 2022).

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O13/c1-20-10-15-41(35(49)54-34-31(48)29(46)28(45)23(18-42)52-34)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-33-30(47)27(44)22(43)19-51-33/h8,20,22-34,42-48,50H,9-19H2,1-7H3/t20-,22+,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,37+,38-,39-,40-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHBFWOEFOZHMK-MLHVESHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ziyuglycoside I

Q & A

Q1: How does Ziyuglycoside I exert its anti-tumor effects?

A1: Research suggests that Ziyuglycoside I inhibits the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells [, , , ]. This effect is attributed to multiple mechanisms:

  • Induction of cell cycle arrest: Ziyuglycoside I induces G2/M phase arrest, halting cell cycle progression and preventing tumor growth [].
  • Intrinsic and extrinsic apoptosis: It activates both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways, ultimately leading to cancer cell death [, ].
  • Upregulation of p53: Ziyuglycoside I increases the expression and stability of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis. This upregulation is achieved through downregulation of pS166-Mdm2 and upregulation of phosphorylated and acetylated p53 [, ].

Q2: What is the role of Ziyuglycoside I in hematopoiesis?

A2: Studies demonstrate that Ziyuglycoside I exhibits hematopoietic activity, promoting the production of blood cells [, , ]. The mechanisms underlying this effect include:

  • Promotion of hematopoietic stem cell (HSC) survival: Ziyuglycoside I enhances HSC survival through the activation of focal adhesion kinase (FAK) and extracellular signal-regulated kinase 1/2 (Erk1/2) signaling pathways [, ].
  • Modulation of cytokine production: It downregulates the secretion of hematopoiesis-suppressive cytokines, such as macrophage inflammatory protein 2 (MIP-2), platelet factor 4 (PF4), and P-selectin, in the bone marrow [].
  • Promotion of autophagy: Research suggests that Ziyuglycoside I can promote autophagy in HSCs, contributing to its protective effects against myelosuppression [].

Q3: How does Ziyuglycoside I contribute to the treatment of rheumatoid arthritis?

A3: Ziyuglycoside I has shown promising results in alleviating symptoms of collagen-induced arthritis (CIA) in mice, a model for rheumatoid arthritis [, ]. The compound appears to:

  • Regulate Th17/Treg balance: Ziyu I reduces the differentiation of pro-inflammatory Th17 cells while promoting the activity of immunosuppressive Treg cells, contributing to a balanced immune response and reduced inflammation [].
  • Inhibit mTOR activation: It interacts with protein kinase B (Akt) to inhibit the activation of the mTOR pathway, a key regulator of T cell differentiation and function. This inhibition leads to decreased Th17 cell differentiation and reduced inflammation [].
  • Inhibit plasma cell expansion: Ziyu I may also exert its anti-arthritic effects by inhibiting the expansion of plasma cells, specialized immune cells that produce antibodies, potentially contributing to the reduction of inflammation and joint damage [].

Q4: What is the molecular formula and weight of Ziyuglycoside I?

A4: The molecular formula of Ziyuglycoside I is C51H82O23, and its molecular weight is 1047.2 g/mol [, , ].

Q5: What analytical methods are commonly employed for the characterization and quantification of Ziyuglycoside I?

A5: Several analytical techniques are used to characterize and quantify Ziyuglycoside I:

  • High-performance liquid chromatography (HPLC): HPLC coupled with various detectors, such as evaporative light scattering detection (ELSD) [] or mass spectrometry (MS) [, , , ], is frequently used to separate and quantify Ziyuglycoside I in complex mixtures.
  • Ultra-high-performance liquid chromatography (UHPLC): UHPLC-MS/MS offers enhanced sensitivity and resolution for the analysis of Ziyuglycoside I and its metabolites in biological samples [, , ].
  • Spectroscopy: Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural elucidation and confirmation of Ziyuglycoside I [, , ].

Q6: What are the key considerations for analytical method validation for Ziyuglycoside I?

A6: Validation of analytical methods for Ziyuglycoside I involves assessing parameters such as:

  • Linearity: Evaluating the linear relationship between the analyte concentration and the detector response [, , ].
  • Accuracy: Determining the closeness of the measured values to the true value [, , ].
  • Precision: Assessing the degree of agreement among repeated measurements [, , ].
  • Recovery: Evaluating the efficiency of analyte extraction from the sample matrix [, , ].
  • Specificity: Ensuring that the method selectively measures Ziyuglycoside I in the presence of other components [, ].

Q7: What is the bioavailability of Ziyuglycoside I?

A7: Ziyuglycoside I exhibits low oral bioavailability, estimated at 2.6% []. This low bioavailability is attributed to its poor solubility and permeability [].

Q8: What strategies have been explored to enhance the bioavailability of Ziyuglycoside I?

A8: To improve its bioavailability, researchers have investigated several formulation and drug delivery strategies:

  • Self-microemulsifying drug delivery systems (SMEDDS): ZgI-loaded SMEDDS significantly enhanced the solubility, intestinal absorption, and oral bioavailability of Ziyuglycoside I, resulting in a 6.94-fold increase in absolute bioavailability compared to the free drug [].
  • TPGS-modified long-circulating liposomes: Incorporating Ziyuglycoside I into TPGS-modified liposomes enhanced its encapsulation efficiency, prolonged its half-life, and improved its therapeutic efficacy in treating myelosuppression [].
  • Gold nanoparticles: Coating gold nanoparticles with SH-PEG-NH2 and loading them with Ziyuglycoside I showed enhanced autophagy promotion in hematopoietic stem cells, highlighting their potential for myelosuppression therapy [].

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